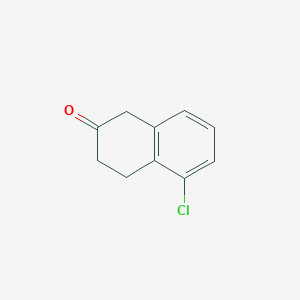
5-Chloro-2-Tetralone
Vue d'ensemble
Description
5-Chloro-2-tetralone, also known as 5-chloro-2-buten-4-one, is an organic compound with a molecular formula of C4H4ClO. It is a colorless, crystalline solid with a faint, sweet odor. 5-Chloro-2-tetralone is primarily used as a laboratory reagent, as it is an important intermediate in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, and other chemicals.
Applications De Recherche Scientifique
Synthesis of Antibacterial Agents and Pesticides
- Scientific Field : Pharmaceutical and Agrochemical Industry
- Summary of the Application : 5-Chloro-2-pentanone (5C2P), a derivative of 5-Chloro-2-Tetralone, is a precursor of many antibacterial agents and pesticides . It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . Various qualitative and quantitative nuclear magnetic resonance techniques (1H, 13C NMR), especially 1D selective gradient total correlation spectroscopy (Sel-TOCSY) and 2D heteronuclear single quantum correlation (1H-13C HSQC) were used in the process .
- Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .
Synthesis of Antidepressant Molecules
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Tetralone, a derivative of 5-Chloro-2-Tetralone, is used in the synthesis of antidepressant molecules . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application : The hydrogenated product was cyclized by first treating it with 2 M H2SO4 to release a free acid, and then with chloro-sulfonic acid to produce tetralone . Tetralone was then employed to develop sertraline by reductive amination with methylamine .
- Results or Outcomes : The synthesis of antidepressant molecules via metal-catalyzed reactions is an important field of medicinal chemistry . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Propriétés
IUPAC Name |
5-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCGXZKCTYRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393664 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-Tetralone | |
CAS RN |
69739-64-6 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



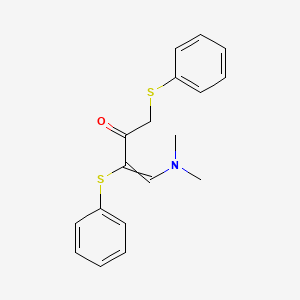
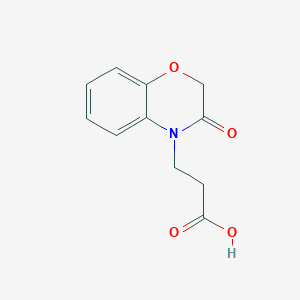
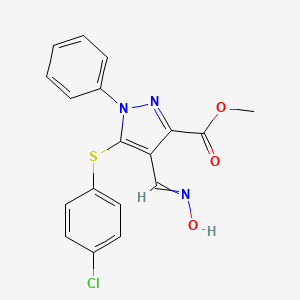
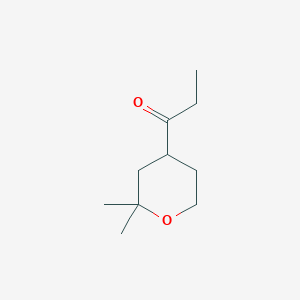
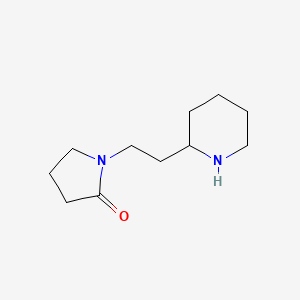
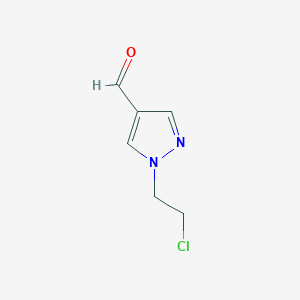


![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
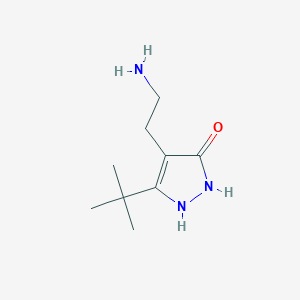

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
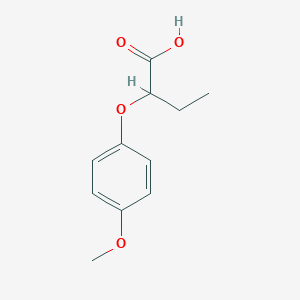
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)